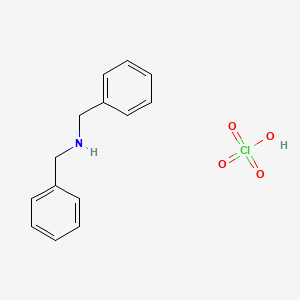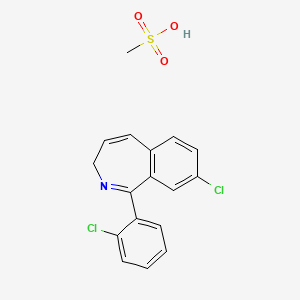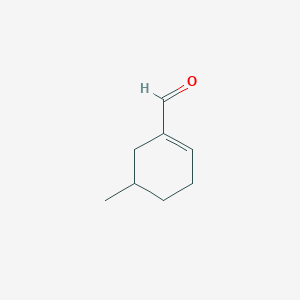![molecular formula C10H17BrO2 B14418434 1-Bromo-7,12-dioxaspiro[5.6]dodecane CAS No. 84658-00-4](/img/structure/B14418434.png)
1-Bromo-7,12-dioxaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-7,12-dioxaspiro[5.6]dodecane is a chemical compound with a unique spiro structure, characterized by a bromine atom attached to a spirocyclic dioxane ring. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-7,12-dioxaspiro[5.6]dodecane typically involves the bromination of 7,12-dioxaspiro[5.6]dodecane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-7,12-dioxaspiro[5.6]dodecane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Hydroxyl derivatives or other substituted products depending on the nucleophile.
Reduction: The corresponding hydrocarbon.
Oxidation: Various oxidized products, potentially including carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Bromo-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-7,12-dioxaspiro[5.6]dodecane involves its reactivity with various biological and chemical targets. The bromine atom can participate in electrophilic substitution reactions, while the spirocyclic structure can interact with specific molecular targets, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dioxaspiro[5.6]dodecane: The parent compound without the bromine atom.
1-Bromo-7,12-dioxaspiro[5.5]undecane: A similar compound with a different ring size.
Uniqueness
1-Bromo-7,12-dioxaspiro[5
Propiedades
Número CAS |
84658-00-4 |
|---|---|
Fórmula molecular |
C10H17BrO2 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
5-bromo-7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H17BrO2/c11-9-5-1-2-6-10(9)12-7-3-4-8-13-10/h9H,1-8H2 |
Clave InChI |
TVGVWQHOFGNMPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)Br)OCCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


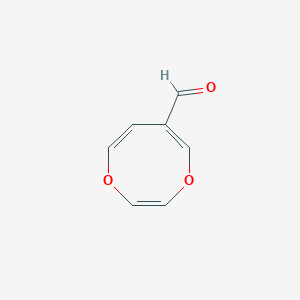
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
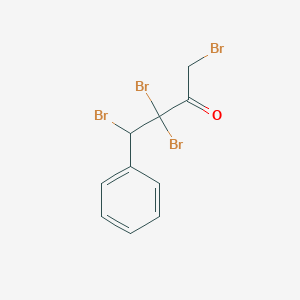
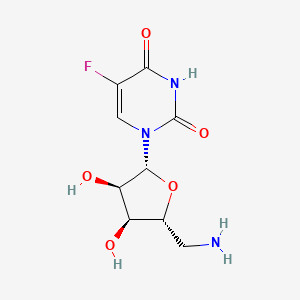
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
